4-acetyl-3-hydroxy-1-(4-hydroxyphenyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
Curcumin , is a natural compound found in the rhizomes of the turmeric plant (Curcuma longa). It imparts the characteristic yellow color to turmeric and has been used for centuries in traditional medicine and culinary practices. Curcumin has gained significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
a. Synthetic Routes
Curcumin can be synthesized through various methods. One common approach involves the condensation of ferulic acid (4-hydroxy-3-methoxycinnamic acid) with vanillin (4-hydroxy-3-methoxybenzaldehyde) under acidic conditions. The reaction proceeds via a Claisen-Schmidt condensation, resulting in the formation of curcumin. The chemical equation is as follows:
Ferulic acid+VanillinAcidic conditionsCurcumin
b. Industrial Production
Industrial production of curcumin often relies on extraction from turmeric rhizomes. Solvent extraction using ethanol or acetone is commonly employed. The extracted curcumin is then purified through crystallization or chromatography.
Chemical Reactions Analysis
Curcumin undergoes several chemical reactions:
Oxidation: Curcumin can be oxidized to form various derivatives, such as demethoxycurcumin and bisdemethoxycurcumin.
Reduction: Reduction of curcumin yields tetrahydrocurcumin, which lacks the conjugated double bonds.
Substitution: Curcumin can undergo nucleophilic substitution reactions at the phenolic hydroxyl groups.
Common reagents include sodium borohydride (for reduction) and alkyl halides (for alkylation).
Scientific Research Applications
Curcumin’s diverse applications include:
Anti-Inflammatory: Curcumin inhibits pro-inflammatory pathways (such as NF-κB) and reduces inflammation.
Antioxidant: It scavenges free radicals and protects against oxidative stress.
Cancer: Curcumin shows promise in cancer prevention and treatment due to its effects on cell signaling, apoptosis, and angiogenesis.
Neuroprotection: It may have neuroprotective effects in neurodegenerative diseases.
Cardiovascular Health: Curcumin supports heart health by improving lipid profiles and reducing atherosclerosis.
Mechanism of Action
Curcumin’s mechanisms are multifaceted:
Modulation of Signaling Pathways: It affects pathways like NF-κB, MAPK, and PI3K/Akt.
Gene Expression: Curcumin regulates gene expression related to inflammation, apoptosis, and cell cycle control.
Protein Targets: It interacts with proteins like cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and Bcl-2 family members.
Comparison with Similar Compounds
Curcumin stands out due to its unique combination of antioxidant, anti-inflammatory, and anticancer properties. Similar compounds include resveratrol (from grapes), quercetin (from fruits and vegetables), and epigallocatechin gallate (EGCG, from green tea).
Properties
Molecular Formula |
C18H14N2O6 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-1-(4-hydroxyphenyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H14N2O6/c1-10(21)15-16(11-2-4-13(5-3-11)20(25)26)19(18(24)17(15)23)12-6-8-14(22)9-7-12/h2-9,16,22-23H,1H3 |
InChI Key |
XAKNGHUXWZKUJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)O)O |
solubility |
>53.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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